阿维林

描述

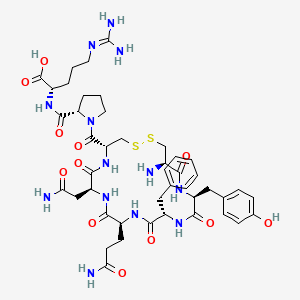

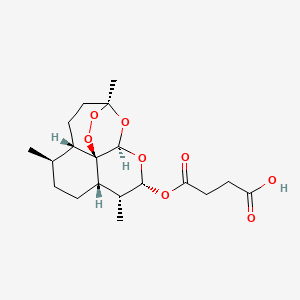

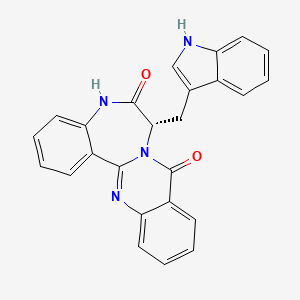

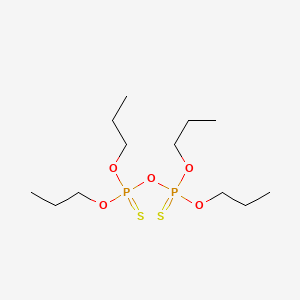

Avridine is a synthetic lipid amine that acts as an adjuvant . It has been used to induce experimental rheumatoid arthritis in rats . The formal name of Avridine is 2,2’-[[3-(dioctadecylamino)propyl]imino]bis-ethanol .

Molecular Structure Analysis

Avridine has a molecular formula of C43H90N2O2 and a molecular weight of 667.19 .Physical And Chemical Properties Analysis

Avridine is a crystalline solid . It is soluble in DMSO and ethanol .科学研究应用

鸡新城疫病毒抗原佐剂阿维林已被确定为鸡新城疫抗原 (NDA) 的有效佐剂。它显着增强了免疫反应,导致接种含阿维林疫苗的鸡的抗体滴度高于接种商业疫苗的鸡。这表明其在为鸡开发更有效疫苗方面的潜力,而不会出现与油性疫苗相关的问题 (Rweyemamu 等,1986)。

大鼠关节炎诱导剂阿维林是一种有效的合成佐剂,可以在大多数大鼠品系中诱发关节炎。阿维林诱导的关节炎的严重程度和持续时间因不同的鼠株而异,突出了遗传对该疾病的影响。这对理解关节炎病理学及其发展中的潜在遗传因素具有重要意义 (Vingsbo 等,1995)。

增强小鼠呼吸道 IgA 抗体反应研究表明,阿维林与口服流感疫苗结合使用时,可以增强小鼠的呼吸道 IgA 抗体反应。这表明其作为粘膜佐剂在对呼吸道病原体进行口服免疫方面的潜力 (Bergmann 和 Waldman,1988)。

大鼠粘膜佐剂活性已经观察到阿维林可以提高大鼠对霍乱毒素的粘膜抗体反应的效率。当将其掺入脂质体中时,其有效性最大。这表明其在开发佐剂方面的潜力,这些佐剂可以增强局部应用抗原的粘膜免疫原性 (Pierce 和 Sacci,1984)。

增强牛淋巴细胞爆发和中性粒细胞功能脂质体中的阿维林已显示出对白细胞动力学、淋巴细胞爆发和多形核白细胞功能的影响,无论是在经地塞米松处理的牛还是未经处理的牛中。这表明其在增强牲畜免疫反应方面的潜力 (Roth 和 Kaeberle,1985)。

保护豚鼠免受口蹄疫侵害阿维林以脂质体形式已被用于保护豚鼠免受口蹄疫病毒侵害。它防止了病变的发展和病毒的全身性传播,突出了其在疾病预防方面的潜力 (Knudsen 等,1986)

调节小鼠的肿瘤生长和消退在注射莫洛尼肉瘤病毒的 C57BL/6J 小鼠中,发现阿维林对肿瘤生长有不同的影响,具体取决于治疗方案。它可以增强或抑制肿瘤生长,受血清干扰素水平和自然杀伤细胞活性等因素的影响。这表明阿维林在癌症治疗中的潜在作用及其与免疫系统的复杂相互作用 (Talcott 等,1986)。

受压牲畜的免疫调节阿维林已被探索作为牲畜的免疫调节剂,提供了一种新的疾病干预方法。它作为一系列免疫调节剂的一部分,刺激牛和猪的免疫反应的能力,可以为农业部门免疫抑制动物提供额外的治疗方法 (Blecha,1988)。

对大鼠多种免疫反应的影响阿维林与其他药物一起,被研究了其对大鼠多种免疫反应的影响。发现它作为一种一般的免疫刺激剂,具有不同的免疫选择性,具体取决于所施用的剂量。这突出了其对免疫系统不同分支进行选择性治疗性操作的潜力 (Exon 等,1986)。

对大鼠多关节炎的影响在对大鼠阿维林诱导的多关节炎的研究中,包括 OM-89 在内的各种治疗方法显着减少了爪子肿胀,表明阿维林及其与其他化合物相互作用可以调节风湿病中的免疫反应 (Willis 等,1995)。

作用机制

Target of Action

Avridine, also known as CP-20961, is a potent synthetic non-immunogenic adjuvant .

Mode of Action

It is known to act as an adjuvant, a substance that enhances the body’s immune response to an antigen . Adjuvants work by activating the immune system, which then responds more effectively to disease-causing organisms.

Result of Action

Avridine is known to induce arthritis in most rat strains . This suggests that the compound’s action results in an inflammatory response, leading to the symptoms associated with arthritis.

属性

IUPAC Name |

2-[3-(dioctadecylamino)propyl-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-44(38-35-39-45(40-42-46)41-43-47)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h46-47H,3-43H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNRAKRZUCLRBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H90N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189078 | |

| Record name | Avridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Avridine | |

CAS RN |

35607-20-6 | |

| Record name | Avridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35607-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avridine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9J7O7YNSW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Avridine exert its adjuvant effect?

A1: While the precise mechanism remains unclear, research suggests that Avridine enhances the immune response to co-administered antigens. Studies indicate that Avridine, especially when incorporated into liposomes, significantly enhances mucosal priming, leading to a more robust and long-lasting immune response. []

Q2: Does Avridine directly interact with immune cells?

A2: Avridine administration is associated with increased lymphocyte blastogenesis and enhanced neutrophil function, including phagocytosis and antibody-dependent cell-mediated cytotoxicity. [, ] This suggests a direct or indirect interaction with immune cells.

Q3: Can Avridine modulate immune responses in immunosuppressed states?

A3: Research shows that Avridine can enhance lymphocyte blastogenesis and neutrophil function even in dexamethasone-treated cattle, suggesting potential for counteracting immunosuppression. []

Q4: Does Avridine induce interferon production?

A4: While Avridine is recognized for its interferon-inducing properties [], some studies show no detectable interferon activity in specific experimental settings. [] This discrepancy suggests that interferon induction by Avridine may be context-dependent and require further investigation.

Q5: What is the molecular formula and weight of Avridine?

A5: The molecular formula of Avridine is C41H86N2O2, and its molecular weight is 639.15 g/mol.

Q6: How is Avridine typically formulated for research purposes?

A6: Avridine is often formulated in liposomes for enhanced stability and delivery to target sites, particularly mucosal surfaces. [, ] Liposomal formulations have demonstrated superior adjuvant activity compared to Avridine alone. []

Q7: In which disease models has Avridine demonstrated efficacy as an adjuvant?

A7: Avridine has shown promising results as an adjuvant in various animal models, including those for Newcastle disease virus [, , ], avian influenza virus [], infectious coryza [], and rabies virus [].

Q8: What is the role of Avridine in arthritis research?

A8: Avridine is a potent inducer of arthritis in rats, making it a valuable tool for studying rheumatoid arthritis. [, ] Avridine-induced arthritis is T-cell dependent and influenced by both MHC and non-MHC genes, closely mirroring the complexities of human rheumatoid arthritis. [, ]

Q9: Can Avridine's effects be modulated to treat inflammatory conditions like arthritis?

A9: Interestingly, studies suggest that high local concentrations of calprotectin, a protein released during inflammation, may partially protect against Avridine-induced arthritis in rats. [] This finding hints at potential avenues for modulating Avridine's effects to manage inflammatory diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。